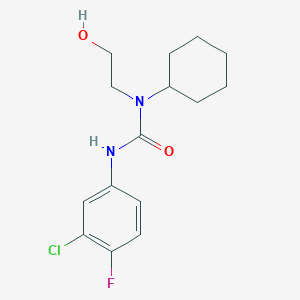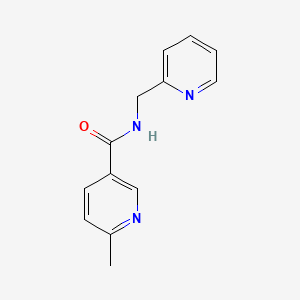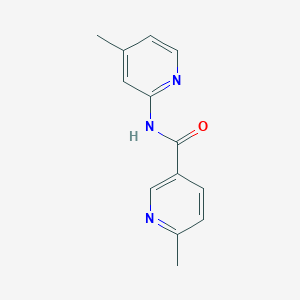
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been widely studied for its potential in treating various types of cancer. This compound belongs to the class of urea derivatives and has shown promising results in preclinical studies.
作用機序
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B-cells. By inhibiting BTK, 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea prevents the activation and proliferation of B-cells, which are often involved in the development and progression of various types of cancer.
Biochemical and Physiological Effects:
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea has been shown to have potent anti-tumor activity in preclinical studies. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One of the main advantages of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea is its ability to selectively target BTK, which makes it a promising therapeutic agent for diseases involving B-cell dysregulation. However, one of the limitations of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea. One area of interest is the development of more potent and selective BTK inhibitors based on the structure of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea. Another area of interest is the investigation of the potential of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea in clinical trials.
合成法
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with cyclohexylisocyanate, followed by the reaction of the resulting product with 2-hydroxyethylamine. The final product is then purified through recrystallization to obtain 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea in its pure form.
科学的研究の応用
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has shown promising results in preclinical studies, indicating that it could be a potential therapeutic agent for these diseases.
特性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c16-13-10-11(6-7-14(13)17)18-15(21)19(8-9-20)12-4-2-1-3-5-12/h6-7,10,12,20H,1-5,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBKPVIXWJGUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCO)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)

![4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one](/img/structure/B7537634.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7537640.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
![2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7537664.png)
![N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7537665.png)
![4-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7537678.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7537686.png)
